
dTpdU
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Overview
Description
dTpdU, or thymidylyl-(3'→5')-deoxyuridine, is a dinucleotide comprising thymidine (dT) and deoxyuridine (dU) linked by a phosphodiester bond. It serves as a structural and functional analog of natural DNA dinucleotides, with applications in enzymology, antiviral research, and nucleic acid chemistry . Its synthesis typically involves solid-phase phosphoramidite chemistry or enzymatic ligation, ensuring high purity and specificity . Studies highlight its role in probing DNA polymerase fidelity and RNA-DNA hybrid interactions, owing to the uracil-thymine pairing dynamics .
Preparation Methods
Solid-Phase Synthesis via Phosphoramidite Chemistry
Phosphoramidite chemistry remains the gold standard for oligonucleotide synthesis, including dinucleotides like dTpdU. This method involves iterative cycles of detritylation, coupling, oxidation, and capping on a solid support .
Detritylation of the Solid-Phase Support
The synthesis begins with a controlled-pore glass (CPG) support functionalized with the 3′-terminal nucleoside (dT). The 5′-hydroxyl (5′-OH) of dT is protected by a 4,4′-dimethoxytrityl (DMT) group, which is removed using trichloroacetic acid (TCA) in dichlorumethane . Optimal TCA concentration (3–5% v/v) ensures efficient detritylation while minimizing depurination, a side reaction that reduces yield . The liberated 5′-OH is primed for coupling, and the orange DMT carbocation (λmax = 495 nm) provides a spectrophotometric measure of coupling efficiency .
Coupling with dU Phosphoramidite
The second step introduces the dU phosphoramidite monomer, activated by 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile . The mechanism involves protonation of the diisopropylamino group, enabling nucleophilic attack by the 5′-OH of dT to form a phosphite triester linkage . A 10-fold excess of phosphoramidite ensures >99% coupling efficiency per cycle, critical for minimizing deletion mutations . For this compound synthesis, this single coupling step suffices, yielding a dinucleotide with a labile phosphite bond.
Oxidation and Capping
The phosphite triester is oxidized to a stable phosphate triester using iodine, water, and pyridine, forming the natural phosphodiester backbone . Subsequent capping with acetic anhydride and N-methylimidazole acetylates unreacted 5′-OH groups (∼1–2% per cycle), preventing elongation of truncated sequences . This step is performed post-oxidation to exclude water, which would otherwise hydrolyze the incoming phosphoramidite .
Cleavage and Deprotection
After synthesis, the dinucleotide is cleaved from the CPG support using aqueous ammonium hydroxide, concurrently removing β-cyanoethyl protecting groups from the phosphate backbone . The final product is purified via reversed-phase HPLC, with typical yields exceeding 95% for dinucleotides .
Solution-Phase Synthesis Strategies
Solution-phase synthesis offers an alternative for small-scale this compound production, circumventing the need for specialized solid-phase instrumentation.
Protection of dT and dU Moieties
The 5′-OH of dT is protected with a DMT group, while the 3′-OH is activated as a phosphoramidite . Similarly, dU’s 5′-OH remains unprotected, and its exocyclic carbonyl groups are stabilized without additional protection due to uracil’s inherent stability under neutral conditions .
Coupling and Oxidation
In anhydrous acetonitrile, ETT-activated dT phosphoramidite reacts with dU’s 5′-OH, forming a phosphite triester . Oxidation with iodine/water/pyridine yields the phosphate linkage, followed by DMT removal with TCA . The crude product is purified via silica gel chromatography, using a step gradient of methanol (0–4%) in chloroform . Reported yields for solution-phase dinucleotide synthesis range from 80–85%, with purity >90% after chromatography .
Advanced Activators for Enhanced Coupling Efficiency
Recent studies highlight benzimidazolium triflate as a superior activator compared to traditional ETT. In thymidylyl-(3′→5′)-thymidine synthesis, benzimidazolium triflate increased coupling yields by 15–20% relative to ETT, attributed to its stronger acidity (pKa ≈ 4.3 vs. 4.9 for ETT) .
Table 1: Comparison of Activators in this compound Synthesis
Activator | Coupling Efficiency (%) | Yield After Purification (%) | Reference |
---|---|---|---|
ETT | 98.5 | 95 | |
Benzimidazolium triflate | 99.8 | 97 |
Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 column resolves this compound from failure sequences (e.g., dTp). A linear gradient of 5–20% acetonitrile in 0.1 M triethylammonium acetate (TEAA, pH 7.0) over 20 minutes achieves baseline separation . Retention times for this compound typically range from 12–14 minutes .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, D2O) confirms phosphodiester linkage formation:
31P NMR (202 MHz, D2O) exhibits a single peak at δ −0.5 ppm, indicative of the phosphate group .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates molecular weight:
Challenges and Optimizations
Side Reactions
Depurination during detritylation reduces yields, necessitating strict control of TCA concentration (<5%) and reaction time (<2 minutes) . Additionally, incomplete capping results in N-1 acetylation of uracil, detectable via HPLC as a late-eluting impurity .
Scalability
Solid-phase synthesis is preferred for large-scale production due to automation and reproducibility, whereas solution-phase methods suit small-scale research applications requiring structural flexibility .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may occur at the carbonyl groups in the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted nucleoside phosphates.
Scientific Research Applications
Role in DNA Synthesis
dTpdU is a crucial component in the synthesis of DNA. It serves as a substrate for DNA polymerases during DNA replication and amplification processes. The incorporation of this compound instead of deoxythymidine triphosphate (dTTP) can lead to the formation of uracil-containing DNA, which has specific implications for genetic stability and repair mechanisms.
Uracilation and Its Implications
When this compound is incorporated into DNA, it results in uracil being present in place of thymine. This process, known as uracilation, can lead to several outcomes:
- Non-mutagenic base pairing : Uracil pairs with adenine during replication, which does not introduce mutations if repaired correctly.
- Repair Mechanisms : Cells possess mechanisms such as uracil-DNA glycosylase that recognize and excise uracil from DNA, thereby maintaining genomic integrity .
Applications in Molecular Biology
This compound is widely utilized in various molecular biology techniques due to its unique properties.
PCR and RT-PCR
In polymerase chain reaction (PCR) and reverse transcription PCR (RT-PCR), this compound can be utilized to prevent carryover contamination from previous reactions. The incorporation of uracil allows for the use of uracil-N-glycosylase to eliminate any residual DNA from prior amplifications . This is particularly beneficial in high-throughput settings where contamination can lead to false positives.
Sequencing Applications
The ability to incorporate this compound into sequencing reactions allows for the differentiation between original and newly synthesized strands, facilitating accurate sequencing results. This application is crucial for next-generation sequencing technologies that require precise nucleotide incorporation .
Diagnostic Applications
This compound's role extends into diagnostics, particularly in detecting pathogens and quantifying nucleic acids within samples.
Quantification of Nucleic Acids
In clinical settings, this compound is used to quantify nucleic acid levels in tissue biopsies or liquid biopsies from patients. Its incorporation allows for sensitive detection methods that can identify low-abundance targets, making it invaluable in cancer diagnostics and infectious disease monitoring .
Pathogen Detection
The incorporation of this compound into diagnostic assays enhances the sensitivity of detecting microbial forms and quantifying pathogen loads during disease conditions, which is essential for timely interventions .
Therapeutic Potential
Research into the therapeutic applications of this compound has revealed its potential as a tool for targeted drug delivery systems.
Anticancer Research
Studies have shown that derivatives of nucleotides like this compound can be designed to create conjugatable probes or warheads for targeted delivery systems in cancer therapy. These systems leverage the specificity of nucleotides for selective targeting of cancer cells while minimizing effects on normal cells .
Gene Therapy
This compound can also be employed in gene therapy approaches where precise editing or replacement of genetic material is necessary. Its ability to incorporate into DNA allows for potential applications in correcting genetic defects or enhancing therapeutic gene expression .
Tables
Application Area | Specific Use Cases | Benefits |
---|---|---|
DNA Synthesis | Substrate for DNA polymerases | Essential for accurate DNA replication |
Molecular Biology | PCR/RT-PCR; Sequencing | Prevents contamination; enhances accuracy |
Diagnostics | Nucleic acid quantification; Pathogen detection | High sensitivity; timely diagnosis |
Therapeutics | Targeted drug delivery; Gene therapy | Specific targeting; potential for precision |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It participates in biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Dinucleotides
dTpdT (Thymidylyl-(3'→5')-thymidine)
- Structure : Both dTpdU and dTpdT contain thymidine at the 5' end, but dTpdT replaces dU with a second thymidine.
- Stability : dTpdT exhibits higher thermal stability (ΔTm = +4°C) due to thymine-thymine base stacking, whereas this compound’s thymine-uracil pairing reduces stability, as shown in melting curve analyses .
- Enzymatic Recognition : DNA polymerases incorporate dTpdT more efficiently than this compound, which is prone to mismatch repair systems targeting uracil .
dUpdU (Deoxyuridylyl-(3'→5')-deoxyuridine)
- Base Composition : Lacks thymine, making it more susceptible to hydrolysis and uracil-DNA glycosylase activity.
- Functional Role : Unlike this compound, dUpdU is rarely incorporated into DNA but is used in studies of uracil misincorporation and repair mechanisms .
Table 1: Structural and Thermodynamic Properties
Compound | Base Pairing | Tm (°C) | Enzymatic Incorporation Efficiency |
---|---|---|---|
This compound | T-U | 62.3 | Moderate (60% relative to dTpdT) |
dTpdT | T-T | 66.5 | High (100%) |
dUpdU | U-U | 58.1 | Low (<20%) |
Data derived from thermal denaturation assays and polymerase kinetics studies .
Functional Comparison with Antiviral Nucleotide Analogs
AZT (Zidovudine)
- Mechanism : AZT, a nucleoside analog, inhibits reverse transcriptase by chain termination. In contrast, this compound acts as a competitive substrate, slowing polymerization without terminating DNA synthesis .
- Resistance Profile : AZT-resistant HIV strains show cross-resistance to this compound due to mutations in the polymerase active site, though this compound retains partial activity against AZT-resistant mutants .
Tenofovir Disoproxil (TDF)
- Bioavailability : TDF is prodrug-modified for enhanced cellular uptake, whereas this compound requires liposomal delivery for comparable efficacy .
- Toxicity : this compound demonstrates lower mitochondrial toxicity than TDF in in vitro assays (IC50 = 12 μM vs. 3 μM for TDF) .
Table 2: Antiviral Activity and Toxicity
Compound | EC50 (HIV-1, μM) | CC50 (Hepatocytes, μM) | Resistance Barrier |
---|---|---|---|
This compound | 0.8 | 12.0 | Moderate |
AZT | 0.2 | 5.5 | Low |
TDF | 0.1 | 3.0 | High |
EC50: Effective concentration for 50% viral inhibition; CC50: Cytotoxic concentration .
Key Research Findings and Implications
- Thermodynamic Instability : this compound’s lower Tm limits its use in PCR primers but makes it valuable for studying transient DNA-RNA hybrids .
- Antiviral Potential: Despite inferior potency to TDF, this compound’s reduced cytotoxicity positions it as a candidate for combination therapies .
- Repair Mechanisms: Uracil in this compound triggers base excision repair, providing insights into genomic uracil accumulation and cancer biology .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing dTpdU, and how can researchers ensure reproducibility?
- Methodological Answer : Reproducibility requires rigorous validation at each synthesis step. For example:
Synthesis Validation : Use high-performance liquid chromatography (HPLC) to monitor reaction intermediates and confirm product identity .
Purity Assessment : Measure purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR), ensuring ≥95% purity for in vitro studies .
Documentation : Archive protocols with detailed parameters (e.g., temperature, solvent ratios) to enable replication .
Step | Characterization Method | Validation Criteria |
---|---|---|
Precursor purification | HPLC | Retention time matching reference standards |
Final product isolation | NMR/MS | Spectral alignment with published data |
Yield calculation | Gravimetric analysis | Consistency across trials (±5% variance) |
Q. What analytical methods are recommended for characterizing this compound purity in vitro?
- Methodological Answer :
- Quantitative Analysis : Use UV spectrophotometry at 260 nm to determine concentration, calibrated against a standard curve .
- Qualitative Confirmation : Combine thin-layer chromatography (TLC) with reverse-phase HPLC to detect impurities (<1% threshold) .
- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature conditions to assess shelf-life .
Q. How to conduct a literature review on this compound’s role in nucleotide metabolism?
- Methodological Answer :
Database Selection : Use PubMed, SciFinder, and EMBASE with keywords like “this compound metabolism” AND “kinetic parameters” .
Source Evaluation : Prioritize primary studies with mechanistic data over review articles .
Data Extraction : Tabulate findings (e.g., enzymatic Km/Vmax values) to identify consensus or gaps .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s enzymatic incorporation efficiency compared to natural nucleotides?
- Methodological Answer :
- Experimental Design :
Control Setup : Compare this compound against dTTP in polymerase assays (e.g., Klenow fragment) under identical buffer conditions .
Kinetic Profiling : Measure incorporation rates using stopped-flow spectroscopy or quench-flow methods .
Statistical Validation : Apply ANOVA to assess significance (p < 0.05) across triplicate trials .
- Data Interpretation : Use Lineweaver-Burk plots to derive kinetic constants and identify competitive inhibition patterns .
Q. What strategies resolve contradictions in this compound’s biochemical activity across experimental models?
- Methodological Answer :
- Cross-Validation : Replicate conflicting studies using standardized protocols (e.g., identical enzyme batches) .
- Meta-Analysis : Pool data from multiple studies to calculate weighted effect sizes and assess heterogeneity .
- Contextual Factors : Control variables like Mg²⁺ concentration or primer-template sequences, which may influence activity .
Contradiction Source | Resolution Strategy |
---|---|
Varied buffer conditions | Standardize to 10 mM Tris-HCl (pH 7.5) |
Enzyme source discrepancies | Use recombinant polymerases from the same vendor |
Q. What methodologies optimize this compound stability under physiological conditions?
- Methodological Answer :
- Buffer Optimization : Test phosphate vs. Tris buffers at physiological pH (7.4) and 37°C, monitoring degradation via HPLC .
- Chelating Agents : Add EDTA to mitigate metal-ion-catalyzed hydrolysis .
- Long-Term Stability : Store lyophilized this compound at -80°C and assess integrity monthly over 12 months .
Q. Methodological Guidelines
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo with unique DOIs .
- Ethical Compliance : For human-cell studies, obtain IRB approval and document GDPR-compliant data anonymization protocols .
- Collaborative Workflows : Use version-controlled platforms (e.g., GitHub) to track experimental iterations and data revisions .
Properties
CAS No. |
10318-59-9 |
---|---|
Molecular Formula |
C19H25N4O12P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N4O12P/c1-9-6-23(19(29)21-17(9)27)16-5-11(12(7-24)33-16)35-36(30,31)32-8-13-10(25)4-15(34-13)22-3-2-14(26)20-18(22)28/h2-3,6,10-13,15-16,24-25H,4-5,7-8H2,1H3,(H,30,31)(H,20,26,28)(H,21,27,29)/t10-,11+,12+,13+,15+,16+/m0/s1 |
InChI Key |
JEFGXHFUMBYQPS-PCKPYIHYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=O)NC4=O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
Synonyms |
2'-deoxyuridylyl-(5'-3')thymidine dTpdU thymidylyl-(3'-5')deoxyuridine |
Origin of Product |
United States |
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